molecular formula C9H9Cl2NO B7590859 2,5-dichloro-N-ethylbenzamide

2,5-dichloro-N-ethylbenzamide

Cat. No.: B7590859
M. Wt: 218.08 g/mol
InChI Key: SEACFFLHIBYADH-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-ethylbenzamide is a benzamide derivative featuring two chlorine atoms at the 2- and 5-positions of the benzene ring and an ethyl group attached to the amide nitrogen. The substitution pattern (chlorine positions, alkyl groups on nitrogen) critically influences electronic and steric properties, which in turn dictate reactivity and functional utility.

Properties

IUPAC Name

2,5-dichloro-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEACFFLHIBYADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-ethylbenzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 60°C) to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-ethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzene ring can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Reduction: Reducing agents like LiAlH4 in anhydrous ether.

    Oxidation: Oxidizing agents like KMnO4 in aqueous or organic solvents.

Major Products Formed

Scientific Research Applications

2,5-Dichloro-N-ethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the ethyl group on the benzene ring can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Dichloro-N-ethylbenzamide vs. 3,5-Dichloro-N,N-diethylbenzamide

These isomers differ in the substitution of the amide nitrogen (secondary vs. tertiary). Key findings from metalation studies include:

  • Regioselectivity : The secondary amide (N-ethyl) undergoes metalation at the 4-position of the benzene ring, while the tertiary amide (N,N-diethyl) reacts at the 2-position. This divergence is attributed to steric hindrance and complex-induced proximity effects (CIPE) in the tertiary analog.
  • Steric vs. Electronic Control : The secondary amide’s regioselectivity is influenced by electronic factors (chlorine’s electron-withdrawing effect), whereas the tertiary amide’s behavior is sterically dominated due to the bulky diethyl group.
Compound Substituents Reactivity Profile Key Factor Source
3,5-Dichloro-N-ethylbenzamide Cl (3,5), N-ethyl Metalation at 4-position Electronic control
3,5-Dichloro-N,N-diethylbenzamide Cl (3,5), N,N-diethyl Metalation at 2-position Steric control

Comparison with 2,5-Dichloro-N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide

This compound (C₁₃H₁₅Cl₂NO₃S) shares the 2,5-dichloro-benzamide core but includes a tetrahydrothiophene dioxide moiety.

Other Dichlorinated Benzamide Pesticides

highlights benzamides with pesticidal applications, such as:

  • Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide): Features ethoxymethoxy and dichlorophenyl groups, enabling herbicidal activity via inhibition of cell wall synthesis.
  • Sulfentrazone (triazolyl and sulfonamide groups): Acts as a protoporphyrinogen oxidase inhibitor, leveraging its heterocyclic substituents for selective weed control.

In contrast, 2,5-dichloro-N-ethylbenzamide lacks the extended functional groups seen in these pesticides, suggesting narrower or distinct applications.

Key Research Findings and Mechanistic Insights

  • Substitution Position Matters : Chlorine at the 3,5-positions (meta/para) vs. 2,5-positions (ortho/para) alters electron withdrawal patterns. For example, 3,5-dichloro derivatives exhibit stronger electron-deficient aromatic rings, favoring electrophilic substitution at specific sites.
  • Steric Effects in Amides : Tertiary amides (e.g., N,N-diethyl) hinder metalation at sterically crowded positions, whereas secondary amides (N-ethyl) allow greater flexibility for reagent approach.

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